![molecular formula C10H8ClN3O2 B454987 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 957478-22-7](/img/structure/B454987.png)
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
Overview
Description
“1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” is a heterocyclic compound . Heterocyclic compounds are a highly valuable and unique class of compounds that demonstrate a broad spectrum of physical, chemical, and biological characteristics .
Molecular Structure Analysis
The molecular formula of “1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” is C10H8ClN3O2, and its molecular weight is 237.64g/mol .
Scientific Research Applications
Anti-Allergic Research
Similar compounds have been designed, synthesized, and tested for in vivo anti-allergic activities . This implies that our compound of interest may also hold potential for research into anti-allergic drugs .
Antihistamine Synthesis
Pyrazole-bearing compounds serve as intermediates in the synthesis of antihistamine drugs like clocinizine and chlorcyclizine, suggesting a possible application in the efficient synthesis of these drugs .
Antileishmanial and Antimalarial Activities
Compounds with a pyrazole moiety are known for their potent antileishmanial and antimalarial activities . Research into similar compounds could extend to “1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” for these pharmacological effects .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is the Histamine H1 receptor . This receptor is involved in allergic reactions, and its activation by histamine can cause symptoms such as itching and inflammation .
Mode of Action
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole acts as an antagonist at the Histamine H1 receptor . It binds to the receptor with higher affinity than histamine, preventing histamine from activating the receptor and thereby alleviating allergic symptoms .
Biochemical Pathways
The compound’s action on the Histamine H1 receptor affects the histamine signaling pathway . By blocking the activation of the H1 receptor, it prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
They are also predicted to be able to cross the blood-brain barrier , which could potentially enhance their effectiveness.
Result of Action
The result of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole’s action is the alleviation of allergic symptoms . By blocking the H1 receptor, it prevents the physiological responses to histamine that cause these symptoms .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEAKQSAUQTYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole |
Synthesis routes and methods
Procedure details
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